4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Overview
Description
4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and process controls.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Amino-N-(piperidin-4-yl)benzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides.
Hydrolysis: Breakdown products including piperidine and 4-nitrobenzenesulfonic acid.
Scientific Research Applications
4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound useful in the study of enzyme function and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the piperidine group, making it less versatile in terms of chemical reactivity and biological activity.
N-(Piperidin-4-yl)benzenesulfonamide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological interactions.
4-Amino-N-(piperidin-4-yl)benzenesulfonamide: The reduced form of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the nitro and piperidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for a wide range of scientific research applications .
Properties
IUPAC Name |
4-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGYSCHKOLJRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-29-6 | |
Record name | Benzenesulfonamide, 4-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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